molecular formula C14H11NO5 B6382837 MFCD18315949 CAS No. 1097777-59-7

MFCD18315949

Cat. No.: B6382837
CAS No.: 1097777-59-7
M. Wt: 273.24 g/mol
InChI Key: KCDHRNIIKOBMGQ-UHFFFAOYSA-N
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Description

The compound identified as “MFCD18315949” is a chemical entity with unique properties and applications. This compound is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD18315949” involves a series of chemical reactions under controlled conditions. The exact synthetic route can vary, but it typically includes the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and availability.

    Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and pH, to ensure the desired product is formed.

    Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain “this compound” in its pure form.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. Large-scale reactors and continuous flow systems are often used to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

“MFCD18315949” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can also undergo reduction, where it gains electrons or hydrogen atoms.

    Substitution: In substitution reactions, one functional group in “this compound” is replaced by another, often using specific reagents and catalysts.

Common Reagents and Conditions

The reactions involving “this compound” typically require specific reagents and conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Catalysts: Catalysts such as palladium on carbon or platinum are used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

“MFCD18315949” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, helping to form complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: “this compound” is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “MFCD18315949” exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and context of its use.

Properties

IUPAC Name

methyl 3-(4-hydroxy-3-nitrophenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-20-14(17)11-4-2-3-9(7-11)10-5-6-13(16)12(8-10)15(18)19/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDHRNIIKOBMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686288
Record name Methyl 4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1097777-59-7
Record name Methyl 4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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